molecular formula C14H16N2O B2550316 (3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile CAS No. 2375247-68-8

(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile

Cat. No. B2550316
Key on ui cas rn: 2375247-68-8
M. Wt: 228.295
InChI Key: XOWRAUKILHCDBB-KGLIPLIRSA-N
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Patent
US05621105

Procedure details

14.4 g (0.15 mol) of 4,5-dihydrofuran-2-carbonitrile are introduced in 300 ml of absolute methylene chloride, 1.8 g of triethylamine and 1.8 g of trifluoroacetic acid are added, and the mixture is warmed to 40° C. 42.6 g (0.15 mol) of N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine are added dropwise to this mixture which is then stirred at 40° C. for 15 hours. It is then washed with 50 ml of saturated sodium hydrogen carbonate solution, dried over MgSO4, concentrated and distilled twice. Yield: 9.3 g (22.5% of theory) Boiling point: 120°-125° C./0.06 mbar The product is 83% pure by gas chromatography.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
42.6 g
Type
reactant
Reaction Step Three
Name
7-Benzyl-1-cyano-2-oxa-7-azabicyclo[3.3.0]octane

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]=[C:2]1[C:6]#[N:7].C(N(CC)CC)C.FC(F)(F)C(O)=O.[CH2:22]([N:29]([CH2:35]OC)[CH2:30][Si](C)(C)C)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(Cl)Cl>[CH2:22]([N:29]1[CH2:30][C:2]2([C:6]#[N:7])[CH:3]([CH2:4][CH2:5][O:1]2)[CH2:35]1)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
O1C(=CCC1)C#N
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.8 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
42.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
is then stirred at 40° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It is then washed with 50 ml of saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled twice

Outcomes

Product
Details
Reaction Time
15 h
Name
7-Benzyl-1-cyano-2-oxa-7-azabicyclo[3.3.0]octane
Type
Smiles
C(C1=CC=CC=C1)N1CC2CCOC2(C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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